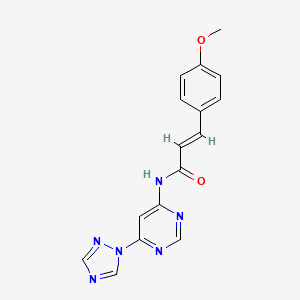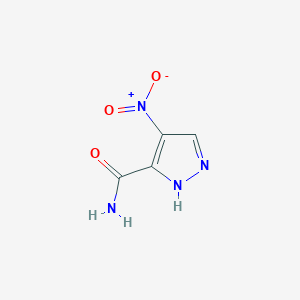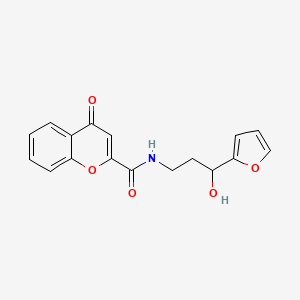
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a chromene structure, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains functional groups such as carboxamide and a hydroxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods can be used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Furan derivatives can undergo a variety of reactions, including hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its boiling point, density, solubility, and reactivity .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- The compound has been involved in studies focusing on the synthesis and application of molecular probes for the detection of hydroxyl radicals, showcasing its potential in creating sensitive detection systems for reactive oxygen species. This indicates its utility in studying oxidative stress and potentially in medical diagnostics (Singh et al., 2008).
- Research has also explored the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural via H2O2 internal recycling in an enzyme-catalyzed process. This showcases an eco-friendly and efficient method for producing furan-based biopolymers, highlighting the compound's role in sustainable chemistry (Jia et al., 2019).
Catalysis
- A study on the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid over spinel mixed metal oxide catalysts demonstrates the compound's application in catalysis, particularly in the production of valuable chemicals for the polymer industry from biomass (Jain et al., 2015).
- Additionally, furanic-aliphatic polyesteramides have been synthesized via bulk polycondensation, involving this compound as a precursor. This research points towards its use in creating new materials with potential applications in biodegradable plastics and polymers (Triki et al., 2018).
Material Science
- The compound has found use in the development of new materials, such as in the study of solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives. These derivatives have shown significant antibacterial, antioxidant, and solvatochromism properties, indicating the compound's relevance in pharmaceuticals and materials science (Chitreddy & Shanmugam, 2017).
Environmental Chemistry
- Research on the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid highlights the environmental applications of this compound, offering a biobased route to producing polymers from renewable resources. This reflects its potential in contributing to greener chemical processes and materials (Dijkman, Groothuis, & Fraaije, 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Furan derivatives have been found to bind with high affinity to multiple receptors , and they have shown remarkable therapeutic efficacy .
Mode of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan derivatives have been known to affect a variety of biological activities .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-12(15-6-3-9-22-15)7-8-18-17(21)16-10-13(20)11-4-1-2-5-14(11)23-16/h1-6,9-10,12,19H,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJSFWJUEQCRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

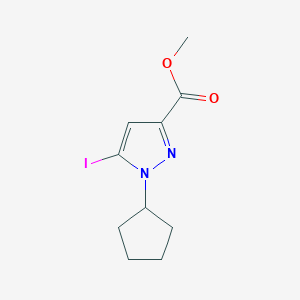
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2916253.png)
![Ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2916258.png)

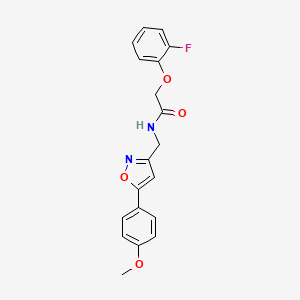
![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)
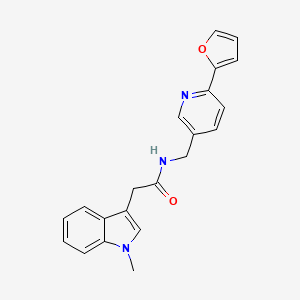
![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)
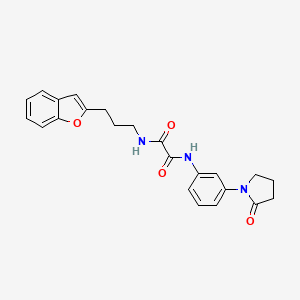
![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)
